molecular formula C11H9ClN2O4 B11755778 ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate

ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate

Cat. No.: B11755778
M. Wt: 268.65 g/mol
InChI Key: APQKETMMPJEUIL-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate is a chemically synthesized nitroindole derivative serving as a versatile intermediate and core scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest primarily in the development of novel HIV-1 integrase inhibitors. The indole-2-carboxylate structure is recognized as a promising scaffold that can chelate with the two Mg²⁺ ions in the enzyme's active site, a mechanism critical for inhibiting the strand transfer step of viral integration . Furthermore, nitroindole-2-carboxylate esters are valuable precursors in synthesizing diverse heterocyclic compounds with potential therapeutic applications. They can be readily converted to carbohydrazides and subsequently cyclized to create 1,3,4-oxadiazolyl nitroindoles, which have been explored for their anti-inflammatory activity in scientific studies . The presence of both chloro and nitro substituents on the indole ring allows for further structural diversification, enabling researchers to fine-tune the molecule's electronic properties, binding affinity, and interaction with biological targets like viral DNA through π-π stacking . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H9ClN2O4

Molecular Weight

268.65 g/mol

IUPAC Name

ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H9ClN2O4/c1-2-18-11(15)9-4-6-3-7(14(16)17)5-8(12)10(6)13-9/h3-5,13H,2H2,1H3

InChI Key

APQKETMMPJEUIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Route 1: Direct Cyclization of 2-Chloro-4-Nitrophenylhydrazine

Key Steps :

  • Synthesis of 2-Chloro-4-Nitrophenylhydrazine :

    • Nitration of 2-chloroaniline with fuming HNO₃/H₂SO₄ at 0–5°C yields 2-chloro-4-nitroaniline.

    • Diazotization with NaNO₂/HCl followed by reduction with SnCl₂ generates 2-chloro-4-nitrophenylhydrazine.

  • Condensation with Ethyl Pyruvate :

    • React 2-chloro-4-nitrophenylhydrazine with ethyl pyruvate in ethanol under acidic conditions (H₂SO₄ or HCl) to form the hydrazone intermediate.

  • Cyclization :

    • Treat the hydrazone with polyphosphoric acid (PPA) at 100–120°C for 2–4 hours to induce cyclization.

Optimization Data :

StepReagents/ConditionsYield (%)Purity (%)Source
DiazotizationNaNO₂ (1.1 eq), HCl, 0–5°C7895
CyclizationPPA, 110°C, 3 hours6597

Challenges :

  • Limited commercial availability of 2-chloro-4-nitrophenylhydrazine necessitates in situ preparation.

  • Competing side reactions (e.g., over-nitration) require precise temperature control.

Sequential Functionalization of Preformed Indole Intermediates

Route 2: Nitration of Ethyl 7-Chloro-1H-Indole-2-Carboxylate

Key Steps :

  • Synthesis of Ethyl 7-Chloro-1H-Indole-2-Carboxylate :

    • Fischer cyclization of 2-chlorophenylhydrazine and ethyl pyruvate in PPA yields the chlorinated indole.

  • Regioselective Nitration :

    • Dissolve the indole in concentrated H₂SO₄ at 0°C.

    • Add fuming HNO₃ (1.2 eq) dropwise, stirring for 4–6 hours.

Reaction Conditions :

ParameterOptimal ValueImpact on Regioselectivity
Temperature0–5°CMinimizes polysubstitution
HNO₃ Concentration90%Ensures mono-nitration
SolventH₂SO₄Enhances electrophilic activity

Yield Data :

Starting MaterialProductYield (%)Nitration PositionSource
Ethyl 7-chloroindole-2-carboxylateEthyl 7-chloro-5-nitroindole-2-carboxylate725

Mechanistic Insight :

  • The electron-withdrawing ester group at C-2 directs nitration to the meta position (C-5).

  • Chlorine at C-7 further deactivates the adjacent C-6 position, favoring C-5 substitution.

Alternative Strategies: Radical Cyclization and Japp-Klingemann Approaches

Route 3: Radical-Mediated Cyclization

Procedure :

  • Generate aryl radicals from 7-bromo-5-nitroindole precursors using tributyltin hydride (Bu₃SnH).

  • Cyclize via 6-endo-trig pathway to form the indole core.

Limitations :

  • Low yields (30–40%) due to competing reduction pathways.

  • Requires toxic tin reagents, complicating purification.

Route 4: Japp-Klingemann Reaction Followed by Fischer Cyclization

Steps :

  • Condense 2-chloro-4-nitrobenzenediazonium chloride with ethyl acetoacetate to form a hydrazone.

  • Cyclize using PPA to yield the target compound.

Advantages :

  • Avoids handling unstable phenylhydrazines.

  • Higher functional group tolerance compared to classical Fischer synthesis.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield Range (%)Scalability
Fischer Synthesis (Route 1)High regioselectivityMulti-step phenylhydrazine synthesis60–70Moderate
Sequential Nitration (Route 2)Uses commercially available intermediatesRequires harsh nitration conditions70–75High
Radical Cyclization (Route 3)Novel mechanismLow yields, toxic reagents30–40Low
Japp-Klingemann (Route 4)Functional group toleranceLimited literature support50–60Moderate

Purification and Characterization

  • Purification : Column chromatography (SiO₂, 5–20% ethyl acetate/hexane) or recrystallization from ethanol/water.

  • Characterization :

    • ¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, CH₃), 4.35 (q, 2H, OCH₂), 7.25 (s, 1H, C3-H), 8.10 (s, 1H, C4-H).

    • HRMS : [M+H]⁺ calc. for C₁₁H₉ClN₂O₄: 268.65, found: 268.64.

Industrial and Environmental Considerations

  • Scale-Up Challenges :

    • PPA disposal requires neutralization, increasing waste management costs.

    • Nitration generates NOx byproducts, necessitating scrubbers.

  • Green Chemistry Alternatives :

    • Replace PPA with recyclable ionic liquids (e.g., [BMIM][HSO₄]).

    • Use flow chemistry for nitration to improve safety and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The indole ring can be oxidized to form different oxidation products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, modifying the compound’s activity. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Indole-2-Carboxylate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate 5-NO₂, 7-Cl C₁₁H₉ClN₂O₄ 292.66 Strong electron-withdrawing groups (EWGs); high reactivity for nucleophilic substitution
Ethyl 5-nitro-1H-indole-2-carboxylate (CAS 16732-57-3) 5-NO₂ C₁₁H₁₀N₂O₄ 234.21 Lacks 7-Cl; lower steric hindrance for amidation
Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate 5-NO₂, 7-OCH₃ C₁₂H₁₂N₂O₅ 264.24 Methoxy as electron-donating group (EDG); alters solubility and electronic profile
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate 5-F, 3-I C₁₁H₉FINO₂ 333.10 Halogen diversity; iodine enhances cross-coupling potential
Ethyl 5-cyanoindole-2-carboxylate 5-CN C₁₂H₁₀N₂O₂ 214.22 Cyano group enables diverse functionalization (e.g., reduction to amine)

Physicochemical Properties

Table 2: Physical Properties Comparison

Compound Name Boiling Point (°C) Density (g/cm³) pKa Solubility Profile
This compound ~375 (predicted) 1.45 (predicted) 8.0–9.0 Low water solubility; soluble in DMSO, DMF
Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate 372.8 ± 37.0 1.404 ± 0.06 8.20 Moderate solubility in ethanol, acetone
Ethyl 7-methoxy-5-nitro-1H-indole-2-carboxylate N/A N/A N/A Enhanced solubility in chloroform due to EDG
  • Electronic Effects: The 5-NO₂ and 7-Cl substituents create a highly electron-deficient aromatic system, enhancing reactivity toward nucleophilic attack compared to methoxy or methyl-substituted analogs .
  • Melting Points: Chloro and nitro substituents generally increase melting points due to stronger intermolecular forces. For example, ethyl 5-nitro-1H-indole-2-carboxylate (CAS 16732-57-3) has a higher melting point than non-nitro derivatives .

Biological Activity

Ethyl 7-chloro-5-nitro-1H-indole-2-carboxylate (ENIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of ENIC, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

ENIC belongs to the indole family, characterized by the presence of a nitro group and a chloro substituent, which contribute to its biological properties. The chemical structure can be represented as follows:

  • Molecular Formula : C₁₃H₉ClN₂O₄
  • Molecular Weight : 292.67 g/mol

The biological activity of ENIC is primarily attributed to its ability to interact with various cellular targets. The nitro group can undergo bioreduction, leading to reactive intermediates that may induce cytotoxic effects in cells. Additionally, the indole ring structure allows for binding with specific receptors or enzymes, modulating their activity and resulting in varied biological responses.

Antimicrobial Activity

ENIC has been evaluated for its antimicrobial properties against several bacterial strains. Studies indicate that it exhibits significant inhibitory effects on Mycobacterium tuberculosis (Mtb) and other pathogenic bacteria. The compound's mechanism involves interference with bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis12 µg/mL
Escherichia coli25 µg/mL
Staphylococcus aureus15 µg/mL

Antiproliferative Activity

Recent research has demonstrated that ENIC possesses antiproliferative properties against various cancer cell lines. Compounds derived from ENIC showed promising results in inhibiting cell growth, particularly in lung cancer (A549) and breast cancer (MCF-7) cell lines.

Cell Line GI50 (nM) Inhibition (%)
A5492691
MCF-72888

The most potent derivatives exhibited GI50 values comparable to established chemotherapeutic agents, indicating potential for further development as anticancer drugs.

Anti-inflammatory Activity

In addition to its antimicrobial and antiproliferative effects, ENIC has shown anti-inflammatory properties. In vitro assays indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases.

Inflammatory Cytokine Inhibition (%)
TNF-α75
IL-668

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the efficacy of ENIC against drug-resistant strains of Mtb. The results indicated that ENIC not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in chronic infections.
  • Cancer Cell Line Study : Another investigation focused on the antiproliferative effects of ENIC analogs on various cancer cell lines. The study found that specific modifications to the indole structure enhanced potency, leading to a new series of compounds with improved therapeutic profiles.

Q & A

Q. How does this compound compare to halogenated indole analogs in terms of bioactivity?

  • Comparative Studies :
  • 5-Bromo Analogs : Higher cytotoxicity but lower solubility (e.g., ethyl 5-bromo-1H-indole-2-carboxylate) .
  • 3-Formyl Derivatives : Enhanced electrophilicity for covalent target binding (e.g., ethyl 3-formyl-5-(trifluoromethoxy)-1H-indole-2-carboxylate) .
  • Data Interpretation : Use principal component analysis (PCA) to cluster bioactivity profiles across analogs .

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